molecular formula C13H15N3O2S B2730691 N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide CAS No. 1798623-98-9

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide

Cat. No.: B2730691
CAS No.: 1798623-98-9
M. Wt: 277.34
InChI Key: FDGFPHPDMSKQNG-UHFFFAOYSA-N
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Description

N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide is a synthetic small molecule with a molecular formula of C13H15N3O2S and a molecular weight of 277.34 g/mol . Its structure incorporates two privileged heterocyclic scaffolds in medicinal chemistry: a thiazole and a furan ring, linked through a pyrrolidine-carboxamide chain . The thiazole ring is a biologically active scaffold present in numerous FDA-approved drugs and is known for its versatile pharmaceutical applications . This specific molecular architecture makes it a compound of high interest in early-stage drug discovery, particularly in the field of oncology. Recent scientific literature highlights the significant research value of compounds sharing this structural motif. Specifically, (S)-N1-(thiazol-2-yl)pyrrolidine-1,2-dicarboxamide derivatives have been identified as potent dual-target inhibitors, selectively targeting both PI3Kα and HDAC6 enzymes for the treatment of cancer . In these studies, such derivatives demonstrated promising in vitro anti-proliferative activity against cancer cell lines, such as L-363, by inhibiting phosphorylation of Akt and inducing accumulation of acetylated α-tubulin . Furthermore, structurally related N-(thiazol-2-yl)furanamide derivatives have been developed as novel androgen receptor (AR) antagonists with low blood-brain barrier permeability, showing excellent efficacy in models of castration-resistant prostate cancer (CRPC) . These compounds effectively block AR dimerization and nuclear translocation, presenting a promising therapeutic approach for drug-resistant cancers . This product is intended for research purposes only, specifically for use in assay development, high-throughput screening, and investigating the mechanisms of oncogenic signaling pathways. It is supplied as a solid and should be stored under appropriate conditions. For Research Use Only. Not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c17-12(11-4-2-7-18-11)15-9-10-3-1-6-16(10)13-14-5-8-19-13/h2,4-5,7-8,10H,1,3,6,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDGFPHPDMSKQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC=CS2)CNC(=O)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under reflux conditions.

    Synthesis of Pyrrolidine Derivative: The pyrrolidine ring is often constructed via cyclization reactions involving amines and aldehydes or ketones.

    Coupling Reactions: The thiazole and pyrrolidine derivatives are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.

    Formation of Furan-2-carboxamide:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Amide Bond Reactivity

The carboxamide group is a key site for transformations:

  • Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to yield furan-2-carboxylic acid and the corresponding amine (pyrrolidine-thiazole derivative). For example, similar compounds undergo hydrolysis using HCl or NaOH at elevated temperatures.

  • Nucleophilic Substitution : The amide nitrogen may participate in nucleophilic reactions. In HATU-mediated couplings, analogous carboxamides react with alkylamines or arylamines to form substituted ureas or secondary amides .

Example Reaction Conditions :

Reaction TypeReagents/ConditionsProductSource
Hydrolysis6M HCl, reflux, 12 hrsFuran-2-carboxylic acid + amine
Amide CouplingHATU, DIPEA, DMF, RTN-alkyl/aryl derivatives

Thiazole Ring Modifications

The thiazole moiety exhibits electrophilic and nucleophilic reactivity:

  • Electrophilic Substitution : The C-5 position of the thiazole ring is susceptible to halogenation or nitration. For instance, bromination using NBS (N-bromosuccinimide) in DMF yields 5-bromo derivatives .

  • Nucleophilic Attack : Thiazole C-2 can undergo substitution with amines or alkoxides. In one study, 2-aminothiazoles reacted with α-bromoketones to form fused thiazole systems .

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, Br) at the thiazole para position enhance electrophilic reactivity .

  • Thiazole rings in similar compounds participate in cycloaddition reactions, such as [3+2] dipolar cycloadditions with nitrile oxides .

Furan Ring Reactivity

The furan carboxamide moiety undergoes characteristic reactions:

  • Electrophilic Aromatic Substitution : The electron-rich furan ring is prone to nitration or sulfonation at the C-5 position. For example, nitration with HNO₃/H₂SO₄ produces 5-nitro-furan derivatives.

  • Oxidation : Furan rings oxidize to maleic anhydride derivatives under strong oxidizing agents like KMnO₄.

Notable Example :
In compound 5-bromo-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]furan-2-carboxamide , bromination at the furan C-5 position was achieved using Br₂ in acetic acid.

Pyrrolidine Ring Transformations

The pyrrolidine component enables stereoselective modifications:

  • Reductive Amination : The secondary amine in pyrrolidine reacts with aldehydes/ketones (e.g., paraformaldehyde) under reductive conditions (NaBH₃CN) to form tertiary amines .

  • Oxidation : Pyrrolidine oxidizes to pyrrolidone using reagents like mCPBA (meta-chloroperbenzoic acid) .

Synthetic Applications :

  • Pyrrolidine-thiazole hybrids are intermediates in Hantzsch thiazole synthesis, where thioureas react with α-bromoketones .

Cross-Coupling Reactions

The thiazole and furan rings participate in metal-catalyzed couplings:

  • Suzuki-Miyaura Coupling : Brominated furan or thiazole derivatives react with arylboronic acids (e.g., 4-fluorophenylboronic acid) in the presence of Pd(PPh₃)₄ to form biaryl systems .

  • Buchwald-Hartwig Amination : Thiazole-bound halogens couple with amines using Pd catalysts to install amino groups .

Example :
Compound 31 (N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamide) was synthesized via Suzuki coupling of a bromothiazole intermediate .

Heterocyclic Cyclizations

The molecule’s structure supports intramolecular cyclizations:

  • Thiazolidinone Formation : Reaction with thioglycolic acid or thiosalicylic acid yields thiazolidinone-fused derivatives .

  • Pyran/Pyrimidine Synthesis : Condensation with malononitrile or aryl diazonium salts generates fused heterocycles (e.g., pyran derivatives) .

Mechanistic Insight :

  • These reactions often involve nucleophilic attack at the carboxamide carbonyl, followed by cyclodehydration .

Scientific Research Applications

Anticancer Activity

The thiazole moiety is well-known for its anticancer properties. Compounds containing thiazole derivatives have shown promising results in inhibiting cancer cell proliferation. N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide has been investigated for its potential as an anticancer agent.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines: Research indicates that thiazole-based compounds exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), and HCT116 (colorectal cancer). The presence of electron-withdrawing groups enhances the anticancer efficacy of these compounds .
CompoundCell LineIC50 (µM)
This compoundMCF-75.71
Thiazole derivativeHepG210–30
Thiazole-pyridine hybridHCT1162.01

Anticonvulsant Properties

The compound has also been evaluated for its anticonvulsant activity, which is crucial for developing new treatments for epilepsy and seizure disorders.

Research Findings:
Studies have shown that thiazole-containing compounds can effectively reduce seizure activity in animal models. For instance, a derivative with a similar structure demonstrated a median effective dose (ED50) of 18.4 mg/kg in anticonvulsant tests .

Table of Anticonvulsant Activity:

CompoundModelED50 (mg/kg)TD50 (mg/kg)Protection Index
Thiazole derivativePTZ-induced seizures18.4170.29.2

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have been extensively studied, revealing their effectiveness against various bacterial strains.

Key Insights:
Research indicates that compounds with thiazole rings exhibit significant antibacterial and antifungal activities. For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) ranging from 93.7 to 46.9 μg/mL against Gram-positive bacteria .

Antimicrobial Efficacy Table:

Compound TypeActivity TypeMIC (μg/mL)
Thiazole derivativeAntibacterial93.7–46.9
Thiazole derivativeAntifungal7.8–5.8

Mechanism of Action

The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, leading to antiproliferative or antimicrobial effects.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Feature N-((1-(Thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide
Core Heterocycle Furan + pyrrolidine Isoxazole
Substituents Thiazol-2-yl, methylene bridge 5-Methyl group
Molecular Formula C₁₃H₁₅N₃O₂S (calculated) C₈H₇N₃O₂S (reported)
Hydrogen Bonding Sites Amide NH, pyrrolidine NH (if protonated) Amide NH, isoxazole O/N
Crystallographic Data Not reported Available (bond lengths: N–C=1.32 Å, C–O=1.23 Å)

Implications of Structural Variations

  • Bioactivity : Isoxazole derivatives are often associated with anti-inflammatory and antimicrobial activities, while furan-carboxamides may improve metabolic stability in drug candidates.
  • Solubility : The methyl group in 5-methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide may reduce solubility compared to the methylene-bridged pyrrolidine in the target compound, which could enhance membrane permeability.

Research Findings and Gaps

  • The crystallographic data for 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide confirms planar amide geometry, critical for intermolecular hydrogen bonding in solid-state packing. Similar studies on the target compound are lacking but would clarify its conformational preferences.
  • Biological data for both compounds are absent in the provided evidence, but structural analogs suggest that the thiazole-carboxamide motif could target kinase enzymes or microbial proteins.

Biological Activity

N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide, with the CAS number 1798623-98-9, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13_{13}H15_{15}N3_3O2_2S, with a molecular weight of 277.34 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities, integrated with a pyrrolidine moiety and a furan-2-carboxamide structure.

PropertyValue
CAS Number1798623-98-9
Molecular FormulaC13_{13}H15_{15}N3_3O2_2S
Molecular Weight277.34 g/mol

Antitumor Activity

Research has indicated that thiazole derivatives, including those similar to this compound, exhibit notable anticancer properties. A study highlighted that certain thiazole-integrated compounds demonstrated IC50_{50} values comparable to established anticancer drugs like doxorubicin against various cancer cell lines, including Jurkat and A431 cells . For instance, compounds with structural similarities showed effective cytotoxicity attributed to their interaction with key proteins involved in cell survival pathways.

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has been well-documented. A specific analogue demonstrated significant activity in animal models, achieving a median effective dose (ED50_{50}) of 18.4 mg/kg in the pentylenetetrazole (PTZ) model . The presence of the pyrrolidine ring was found to enhance the anticonvulsant activity significantly, suggesting that structural modifications can lead to improved pharmacological profiles.

Antimicrobial Properties

Thiazole compounds have also been evaluated for their antimicrobial activity. Studies have shown that certain derivatives possess minimum inhibitory concentrations (MICs) in the range of 0.7–2.8 μg/mL against various bacterial strains, outperforming traditional antibiotics like vancomycin . The SAR analysis revealed that hydrophobic substitutions at specific positions on the thiazole ring enhance antibacterial efficacy.

Structure-Activity Relationship (SAR)

The SAR studies conducted on thiazole derivatives indicate that specific modifications can lead to enhanced biological activities:

  • Substituents on the Thiazole Ring : Nonpolar hydrophobic groups at position 2 of the thiazole ring have been shown to improve antibacterial activity.
  • Pyrrolidine Integration : The incorporation of pyrrolidine moieties generally increases both anticonvulsant and anticancer activities, likely due to improved binding affinities with biological targets.
  • Furan Carboxamide Group : The presence of a furan carboxamide group contributes to the overall stability and bioactivity of the compound.

Case Study 1: Anticancer Efficacy

A recent study synthesized several thiazole-based compounds and tested them against human cancer cell lines. The results indicated that compounds with a similar structure to this compound exhibited potent cytotoxic effects, with IC50_{50} values significantly lower than those of conventional chemotherapeutics .

Case Study 2: Anticonvulsant Activity

In another investigation focusing on anticonvulsant properties, derivatives containing the thiazole-pyrrolidine framework were administered in rodent models. The results demonstrated that these compounds effectively reduced seizure activity and provided protective effects against induced seizures .

Q & A

Q. What synthetic strategies are recommended for preparing N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)furan-2-carboxamide and its analogs?

Synthesis often involves multi-step reactions combining heterocyclic building blocks. For example:

  • Thiazole-pyrrolidine coupling : React pyrrolidine-2-carboxamide derivatives with thiazole-containing reagents (e.g., via nucleophilic substitution or metal-catalyzed cross-coupling) .
  • Carboxamide formation : Use coupling agents like EDCI/HOBt to link furan-2-carboxylic acid to the pyrrolidine-thiazole intermediate .
  • Cyclization : For related thiadiazole analogs, cyclization in DMF with iodine and triethylamine efficiently forms heterocyclic cores .

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • Spectroscopy :
    • FT-IR : Confirm C=O (1650–1680 cm⁻¹), C=S (1180–1280 cm⁻¹), and aromatic C=C (1500–1600 cm⁻¹) stretches .
    • NMR : Look for NH protons (δ 12–14 ppm in ¹H NMR) and carbonyl carbons (δ 157–178 ppm in ¹³C NMR) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths and angles, particularly for stereochemical validation .

Q. What in vitro assays are suitable for preliminary biological screening?

  • Receptor binding : Radioligand displacement assays (e.g., AT₁ receptor studies for pyrrolidine-carboxamide derivatives) .
  • Antioxidant activity : DPPH radical scavenging assays, relevant for thiourea-furan hybrids .
  • Antimicrobial screening : Broth microdilution assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How can conflicting bioactivity data between analogs be resolved?

  • Structure-activity relationship (SAR) analysis : Vary substituents on the thiazole (e.g., electron-withdrawing groups) or furan (e.g., methyl vs. hydroxyl) to assess impact on potency .
  • Computational modeling : Perform DFT calculations to compare electronic properties (e.g., HOMO-LUMO gaps) and correlate with experimental IC₅₀ values .

Q. What crystallographic challenges arise during refinement, and how are they addressed?

  • Disorder in thiazole/pyrrolidine rings : Use restraints (e.g., SIMU/DELU in SHELXL) to stabilize refinement .
  • Twinned data : Apply twin law matrices (e.g., via CELL_NOW) and refine using HKLF5 format in SHELXL .
  • Example : A solvate structure (DMF) of a related furan-carboxamide required anisotropic displacement parameter refinement for non-H atoms .

Q. How do molecular docking studies inform target identification for this compound?

  • Docking pipelines : Use AutoDock Vina or Glide to simulate binding to targets like DNA polymerase (e.g., monkeypox virus target) .
  • Key interactions : Thiazole sulfur may form hydrogen bonds with catalytic residues, while the furan ring contributes π-π stacking .

Q. What strategies optimize pharmacokinetic properties without sacrificing potency?

  • LogP modulation : Introduce polar groups (e.g., hydroxyl on pyrrolidine) to improve solubility .
  • Metabolic stability : Replace labile esters (e.g., furan-methyl) with bioisosteres like thiophene .
  • Pro-drug approaches : Mask the carboxamide as a tert-butyl ester for enhanced membrane permeability .

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